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molecular formula C12H16O B8737695 beta-Allyl-beta-methylphenethyl alcohol CAS No. 82461-15-2

beta-Allyl-beta-methylphenethyl alcohol

Cat. No. B8737695
M. Wt: 176.25 g/mol
InChI Key: STSNKLAYQBTGNG-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

To a solution of 2-methyl-2-phenylpent-4-enal (4.6 g, 26.4 mmol) in 100 mL of THF was added of lithium aluminum hydride (LAH) (2.6 g, 68.51 mmol) in several portions. The mixture stirred for 3 hours at room temperature and was then refluxed for 2 hours. The reaction was monitored by TLC with ethyl acetate-hexanes (1:9) indicating a new more polar product. The reaction was cooled and the excess LAH was cautiously quenched with water dropwise. The mixture was then diluted with 1N aqueous HCl and extracted with 100 mL of hexanes and two 100 mL portions of ethyl acetate. The combined organic layers were washed with 50 mL of 1 N aqueous HCl, two 50 mL portions of brine, two 50 mL portions of saturated aqueous sodium bicarbonate, 50 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was chromatographed on silica gel using hexanes to load the sample and then eluting with 1% to 15% ethyl acetate-hexanes to afford 3.2 g (68.8) of 2-methyl-2-phenylpent-4-en-1-ol.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH2:5][CH:6]=[CH2:7])[CH:3]=[O:4].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([CH2:5][CH:6]=[CH2:7])[CH2:3][OH:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
CC(C=O)(CC=C)C1=CC=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the excess LAH was cautiously quenched with water dropwise
ADDITION
Type
ADDITION
Details
The mixture was then diluted with 1N aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL of hexanes and two 100 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 50 mL of 1 N aqueous HCl, two 50 mL portions of brine, two 50 mL portions of saturated aqueous sodium bicarbonate, 50 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 1% to 15% ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(CO)(CC=C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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